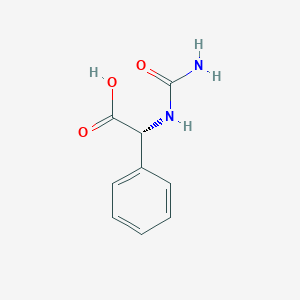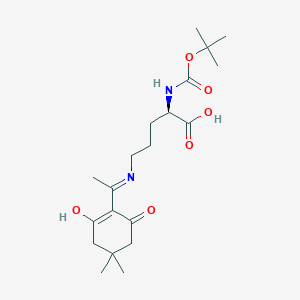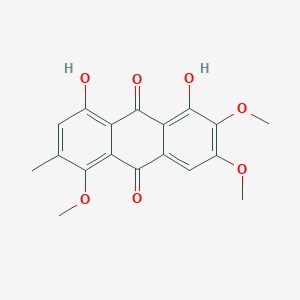
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE: is an anthraquinone derivative with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups attached to an anthracene backbone. It is often studied for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE can be synthesized through several synthetic routes. One common method involves the methylation of 1,8-dihydroxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is used as a precursor in the synthesis of various anthraquinone derivatives. It is also studied for its potential as a catalyst in organic reactions .
Biology and Medicine: This compound has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is being investigated for its role in inhibiting certain enzymes and pathways involved in disease processes .
Industry: In the industrial sector, 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is used in the production of dyes and pigments. Its unique structure allows for the development of vibrant and stable colors .
Wirkmechanismus
The mechanism of action of 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also inhibit specific enzymes, such as monoamine oxidase, which plays a role in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1,7-DIHYDROXY-2,3,8-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE (Obtusin): This compound has a similar structure but differs in the position of the hydroxyl and methoxy groups.
1,8-DIHYDROXY-6-METHOXY-3-METHYLANTHRACENE-9,10-DIONE (Physcion): Another anthraquinone derivative with different substitution patterns.
Uniqueness: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
139644-36-3 |
|---|---|
Molekularformel |
C18H16O7 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
1,8-dihydroxy-2,3,5-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-9(19)12-13(17(7)24-3)14(20)8-6-10(23-2)18(25-4)16(22)11(8)15(12)21/h5-6,19,22H,1-4H3 |
InChI-Schlüssel |
ZULKDEFIEZXKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


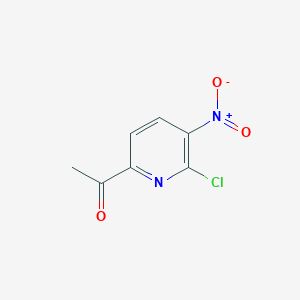
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
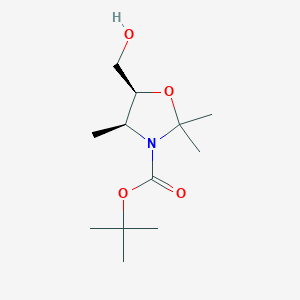
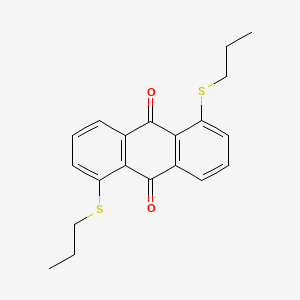
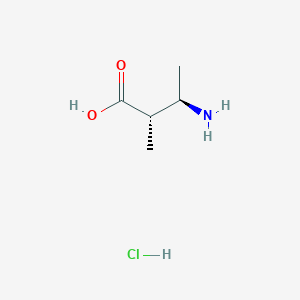
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
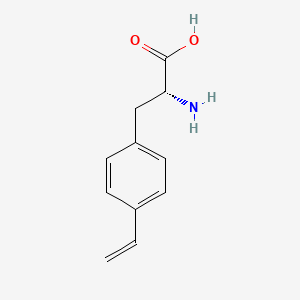

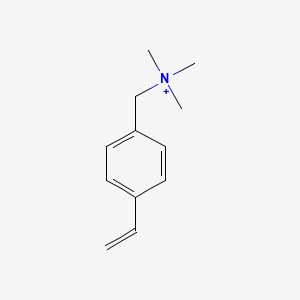
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
